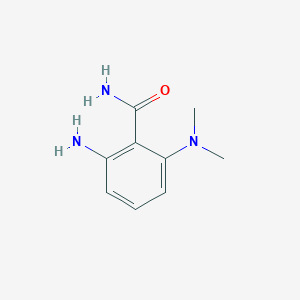
beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of a p-nitrophenyl group and three benzoyl groups attached to the ribofuranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groups, followed by the introduction of the p-nitrophenyl group. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to achieve the benzoylation. The final step involves the coupling of the protected ribofuranoside with p-nitrophenol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups, yielding the free ribofuranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Free ribofuranoside.
Reduction: p-Aminophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside chemistry .
Industry: In the industrial sector, beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of beta-D-Ribofuranoside, 4-nitrophenyl, 2,3,5-tribenzoate involves its interaction with specific molecular targets, such as enzymes that recognize ribofuranoside substrates. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The p-nitrophenyl group can be cleaved by enzymatic action, releasing p-nitrophenol, which can be quantitatively measured to assess enzyme activity .
Comparison with Similar Compounds
- p-Nitrophenyl-beta-D-ribofuranoside
- 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
- p-Nitrophenyl-alpha-D-ribofuranoside
Comparison: p-Nitrophenyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is unique due to the presence of both the p-nitrophenyl group and the benzoyl protecting groups. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in synthetic chemistry and enzymatic studies.
Properties
Molecular Formula |
C32H25NO10 |
|---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-dibenzoyloxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H25NO10/c34-29(21-10-4-1-5-11-21)39-20-26-27(42-30(35)22-12-6-2-7-13-22)28(43-31(36)23-14-8-3-9-15-23)32(41-26)40-25-18-16-24(17-19-25)33(37)38/h1-19,26-28,32H,20H2/t26-,27-,28-,32-/m1/s1 |
InChI Key |
QNXRQZWUODRKJY-RBUURGHLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloro-6-[4-(2-pyridinyl)-1-piperazinyl]pyridazine](/img/structure/B8384218.png)


![1h-Pyrazolo[4,3-c]pyridine-7-carboxylic acid,4-(diethylamino)-3-methyl-,ethyl ester](/img/structure/B8384232.png)




